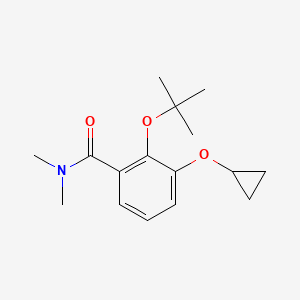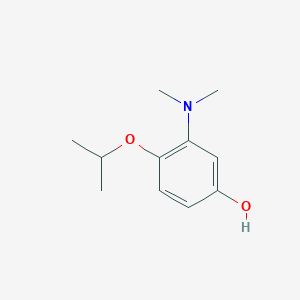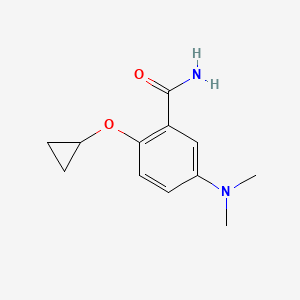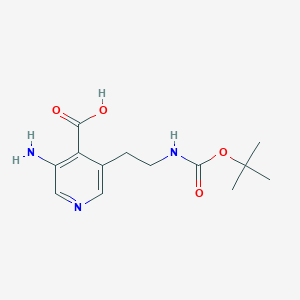
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-methoxypyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride and sulfonyl chloride, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Acylation: The acetylamino group can undergo further acylation reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Aplicaciones Científicas De Investigación
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites and inhibit enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-methoxypyridine-2-sulfonyl chloride
- 6-Benzoylamino-4-methoxypyridine-2-sulfonyl chloride
- 6-Nitro-4-methoxypyridine-2-sulfonyl chloride
Uniqueness
The presence of both acetylamino and sulfonyl chloride groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H9ClN2O4S |
|---|---|
Peso molecular |
264.69 g/mol |
Nombre IUPAC |
6-acetamido-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O4S/c1-5(12)10-7-3-6(15-2)4-8(11-7)16(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
Clave InChI |
IWGCORMDIPCAJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=C1)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)







